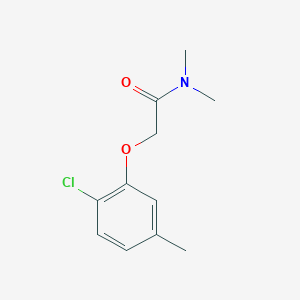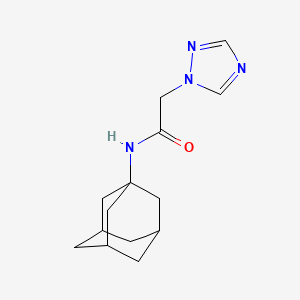
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one is a chemical compound that belongs to the family of isoquinolines. It has been studied extensively due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one is not fully understood. However, it has been shown to have antioxidant properties and can scavenge free radicals. It also inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one has been shown to have several biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve memory and learning. It also has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines. Additionally, it can reduce oxidative stress and prevent neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one in lab experiments is its neuroprotective effects. It can be used to study the mechanisms of neurodegenerative diseases and can also be used to test the efficacy of potential treatments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one. One potential direction is the development of new drugs that are based on this compound. Another direction is the study of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one is a chemical compound that has potential applications in scientific research. It has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases. It also has anti-inflammatory and antioxidant properties and can reduce oxidative stress. However, further research is needed to fully understand its mechanism of action and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one involves the reaction of 2-phenylacetaldehyde with methyl isobutyl ketone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of cancer and inflammation.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12(2)7-8-15(17)16-10-9-13-5-3-4-6-14(13)11-16/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYAYMGOZCUDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpentan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)


![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)

![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)



![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)
![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)

![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)